molecular formula C15H16Cl2N6O B2954506 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride CAS No. 2377035-38-4

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B2954506
CAS No.: 2377035-38-4
M. Wt: 367.23
InChI Key: JEXRVJZBEHANGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride is a complex organic compound that features a benzimidazole ring fused with a pyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves multiple steps:

    Formation of the Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Cyclization to Form Pyridazinone: The final step involves cyclization to form the pyridazinone ring, which can be achieved through various cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyridazinone ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the pyridazinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, albendazole, and mebendazole share the benzimidazole ring structure.

    Pyridazinone Derivatives: Compounds such as pyridazinone and its derivatives are structurally similar.

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to its combined benzimidazole and pyridazinone structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-5-piperazin-1-ylpyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O.ClH/c16-13-12(21-7-5-17-6-8-21)9-18-22(14(13)23)15-19-10-3-1-2-4-11(10)20-15;/h1-4,9,17H,5-8H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXRVJZBEHANGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.